Cas no 1803752-28-4 (3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one)

3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one is a brominated aromatic ketone derivative featuring a trifluoromethoxy substituent, which enhances its reactivity and utility in synthetic chemistry. The presence of two bromine functional groups at distinct positions allows for selective transformations, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The trifluoromethoxy group contributes to increased lipophilicity and metabolic stability, which is advantageous in drug design. This compound is well-suited for nucleophilic substitution reactions, cross-coupling methodologies, and further derivatization, offering synthetic flexibility for advanced molecular architectures. Its high purity and well-defined structure ensure reproducibility in research and industrial applications.
3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one structure
1803752-28-4 structure
商品名:3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one
CAS番号:1803752-28-4
MF:C11H9Br2F3O2
メガワット:389.991172552109
CID:4974297

3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one
    • インチ: 1S/C11H9Br2F3O2/c12-5-4-8(17)10-7(6-13)2-1-3-9(10)18-11(14,15)16/h1-3H,4-6H2
    • InChIKey: ITCJEMVAQWYQCK-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C=CC=C(C=1C(CCBr)=O)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 284
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 26.3

3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013020425-500mg
3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one
1803752-28-4 97%
500mg
815.00 USD 2021-06-24
Alichem
A013020425-250mg
3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one
1803752-28-4 97%
250mg
470.40 USD 2021-06-24
Alichem
A013020425-1g
3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one
1803752-28-4 97%
1g
1,549.60 USD 2021-06-24

3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one 関連文献

3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-oneに関する追加情報

3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one (CAS No. 1803752-28-4): A Comprehensive Overview

3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one (CAS No. 1803752-28-4) is a specialized organic compound that has garnered significant interest in pharmaceutical and agrochemical research. This compound belongs to the class of brominated aromatic ketones, which are known for their unique reactivity and potential applications in synthetic chemistry. The presence of both bromine and trifluoromethoxy groups in its structure makes it a valuable intermediate for the development of novel bioactive molecules.

The molecular formula of 3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one is C11H9Br2F3O2, with a molecular weight of approximately 390.0 g/mol. Its structure features a propan-1-one backbone substituted with a bromomethyl group and a trifluoromethoxy moiety on the phenyl ring. This combination of functional groups contributes to its distinctive chemical properties, including high electrophilicity and stability under various reaction conditions.

One of the key applications of 3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one is in the synthesis of heterocyclic compounds, which are widely used in drug discovery. Researchers have explored its utility in constructing pharmacophores for targets such as kinase inhibitors and antimicrobial agents. The trifluoromethoxy group is particularly noteworthy, as it often enhances the metabolic stability and bioavailability of drug candidates, making this compound a valuable building block in medicinal chemistry.

In recent years, the demand for fluorinated organic compounds like 3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one has surged due to their role in developing next-generation pharmaceuticals. The incorporation of fluorine atoms into drug molecules is a growing trend, as it can improve binding affinity and reduce off-target effects. This compound’s bromine substituents also offer versatile sites for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening.

From a synthetic perspective, 3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one is typically prepared via Friedel-Crafts acylation or related methodologies. Its stability under acidic and basic conditions makes it suitable for multi-step synthetic routes. Researchers often employ this compound in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aromatic fragments into complex molecules.

The compound’s physicochemical properties have also been a subject of study. It exhibits moderate solubility in common organic solvents like dichloromethane and ethyl acetate, which facilitates its handling in laboratory settings. Its melting point and boiling point are influenced by the strong electron-withdrawing effects of the trifluoromethoxy group, which can be leveraged to fine-tune reaction conditions.

In agrochemical research, 3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one has shown promise as a precursor for crop protection agents. The trifluoromethoxy moiety is known to enhance the pesticidal activity of certain compounds, making this intermediate relevant for developing new herbicides and fungicides. Its role in sustainable agriculture aligns with the global push for eco-friendly pest control solutions.

Market trends indicate a rising interest in custom synthesis of compounds like 3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one, driven by the pharmaceutical and agrochemical industries. Suppliers and contract research organizations (CROs) are increasingly offering this compound to meet the demand for high-purity intermediates. Analytical techniques such as HPLC and NMR are routinely used to verify its purity and structural integrity.

For researchers working on fluorine chemistry, 3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one represents a versatile tool. Its compatibility with Grignard reagents and organolithium compounds opens avenues for creating complex molecular architectures. Additionally, its potential in material science is being explored, particularly in the design of organic electronic materials with tailored properties.

In conclusion, 3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one (CAS No. 1803752-28-4) is a multifaceted compound with broad applicability in drug discovery, agrochemical development, and material science. Its unique structural features and reactivity profile make it a valuable asset for synthetic chemists and industrial researchers alike. As the demand for fluorinated building blocks continues to grow, this compound is poised to play a pivotal role in advancing innovative chemical solutions.

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